4,5-Diaminopyridin-3-ol
Description
4,5-Diaminopyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 and two amino groups at positions 4 and 5 on the pyridine ring.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,6H2,(H2,7,8) |
InChI Key |
HOXZEGQWKXRESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminopyridin-3-ol typically involves the nitration of pyridine derivatives followed by reduction and subsequent functional group transformations. One common method starts with 2,3-dichloropyridine, which undergoes nitration to form 2,3-dichloro-4,5-dinitropyridine. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield 4,5-diaminopyridine. Finally, hydroxylation at the 3-position is achieved through various methods, including the use of hydroxylating agents like hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, such as 3-keto-4,5-diaminopyridine, 3-carboxy-4,5-diaminopyridine, and N-alkyl or N-acyl derivatives of this compound .
Scientific Research Applications
4,5-Diaminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diaminopyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,5-Diaminopyridin-3-ol with two pyridine derivatives from the evidence: 2-aminopyridin-3-ol (CAS 16867-03-1) and 2,5-Dichloro-4,6-diiodopyridin-3-ol . Key differences in substituent positions, molecular properties, and safety data are highlighted.
Table 1: Structural and Molecular Comparison
† Calculated based on molecular formula. ‡ Estimated using atomic masses.
Key Findings :
Substituent Effects: this compound’s dual amino groups at positions 4 and 5 likely increase its basicity and nucleophilicity compared to 2-aminopyridin-3-ol, which has a single amino group at position 2. The proximity of amino and hydroxyl groups in both compounds may facilitate intramolecular hydrogen bonding . 2,5-Dichloro-4,6-diiodopyridin-3-ol’s halogen substituents (Cl, I) enhance molecular weight and hydrophobicity, contrasting sharply with the polar amino groups in the other compounds .
Safety and Handling: For 2-aminopyridin-3-ol, safety protocols emphasize immediate decontamination, removal of contaminated clothing, and medical consultation for exposure . These measures suggest moderate toxicity, though specific data (e.g., LD₅₀) are unavailable.
Potential Applications: 2-Aminopyridin-3-ol’s structure aligns with intermediates in pharmaceutical synthesis (e.g., kinase inhibitors), while halogenated derivatives like 2,5-Dichloro-4,6-diiodopyridin-3-ol may serve as precursors in agrochemicals . this compound’s dual amino groups could make it a candidate for metal coordination or polymer crosslinking, though empirical studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
